

# Spectroscopic Profile of 6-Amino-2-cyanobenzothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Amino-2-cyanobenzothiazole

Cat. No.: B113003

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Amino-2-cyanobenzothiazole**, a versatile building block in drug discovery and chemical biology. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Executive Summary

**6-Amino-2-cyanobenzothiazole** is a key intermediate in the synthesis of various biologically active molecules, including luciferin derivatives used in bioluminescence imaging. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives. This guide presents a consolidation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, supported by detailed experimental protocols.

## Spectroscopic Data

The structural features of **6-Amino-2-cyanobenzothiazole** have been elucidated using a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

$^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	d	8.9	CH-4
7.08	d	2.2	CH-7
6.95	dd	8.8, 2.2	CH-5
4.14	s	-	$\text{NH}_2$

$^{13}\text{C}$  NMR (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
147.8	C-6
145.7	C-7a
138.3	C-3a
131.2	C-2
126.1	CH-4
117.8	CH-5
113.7	$\text{C}\equiv\text{N}$
104.0	CH-7

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for **6-Amino-2-cyanobenzothiazole** are presented below.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3300	Primary Amine	N-H Stretch
3100 - 3000	Aromatic	C-H Stretch
2230 - 2210	Nitrile	C≡N Stretch
1620 - 1580	Aromatic	C=C Stretch
1500 - 1400	Aromatic	C=C Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The expected molecular ion peak for **6-Amino-2-cyanobenzothiazole** is based on its exact mass.

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> N <sub>3</sub> S
Molecular Weight	175.21 g/mol
Exact Mass	175.020418 Da[1]
Predicted Molecular Ion (M <sup>+</sup> )	m/z 175

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.

## Synthesis of 6-Amino-2-cyanobenzothiazole

The compound can be synthesized via a multi-step process starting from 2-chloro-6-nitrobenzothiazole. The final step involves the reduction of the nitro group to an amine. A detailed, scalable synthesis has been reported in the literature.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 500 spectrometer.[2] The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[2]

## IR Spectroscopy

For solid samples like **6-Amino-2-cyanobenzothiazole**, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed. A background spectrum is recorded first, followed by the spectrum of the sample over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

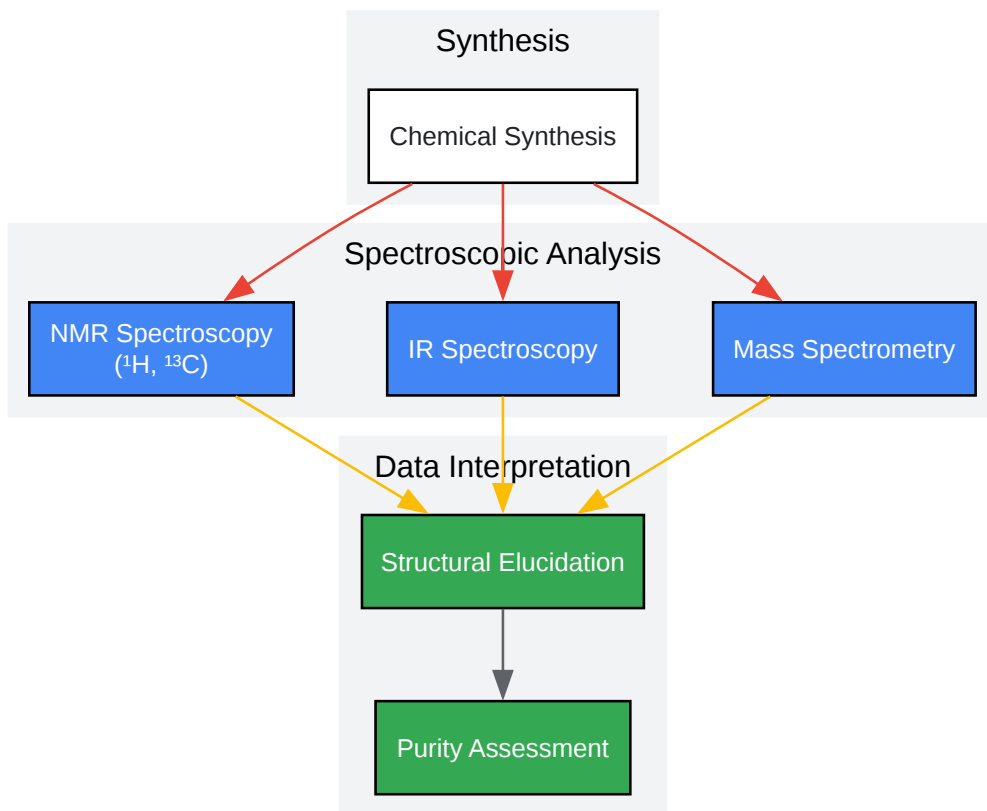
## Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting ions are analyzed. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

## Visualization of Spectroscopic Workflow

The logical relationship between the different spectroscopic techniques for the characterization of **6-Amino-2-cyanobenzothiazole** is illustrated in the diagram below.

## Spectroscopic Characterization of 6-Amino-2-cyanobenzothiazole



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Caption: Workflow for the characterization of **6-Amino-2-cyanobenzothiazole**.

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## References

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